Tenosal

概要

説明

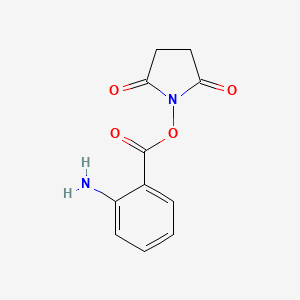

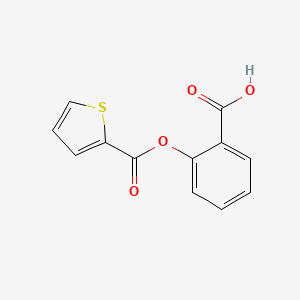

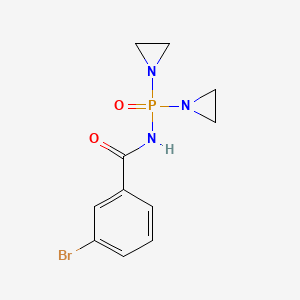

Tenosal is a novel compound obtained by esterifying salicylic acid with 2-thiophene-carboxylic acid. It exhibits anti-inflammatory, analgesic, and antipyretic properties . This compound is of significant interest due to its potential therapeutic applications and its ability to provide higher bioavailability of salicylic acid compared to acetylsalicylic acid .

準備方法

Synthetic Routes and Reaction Conditions: Tenosal is synthesized through the esterification of salicylic acid with 2-thiophene-carboxylic acid . The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same esterification reaction but with optimized parameters for large-scale production, such as controlled temperature, pressure, and the use of catalysts to enhance the reaction rate.

化学反応の分析

Types of Reactions: Tenosal undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids and their derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

科学的研究の応用

Tenosal has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying esterification reactions and the behavior of thiophene derivatives.

Biology: Investigated for its anti-inflammatory and analgesic properties in biological systems.

Medicine: Potential therapeutic agent for treating inflammatory conditions and pain management.

Industry: Used in the development of new pharmaceuticals and as an intermediate in organic synthesis.

作用機序

テノサルは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ酵素の阻害を介して、主にその効果を発揮します 。これらの酵素を阻害することにより、テノサルは、プロ炎症性メディエーターの産生を抑制し、その抗炎症作用と鎮痛作用をもたらします。分子標的は、シクロオキシゲナーゼ-1およびシクロオキシゲナーゼ-2酵素であり、関与する経路は、アラキドン酸カスケードに関連しています。

類似の化合物:

アセチルサリチル酸:

イブプロフェン: 化学構造は異なりますが、同様の治療効果を持つ別の非ステロイド系抗炎症薬。

ナプロキセン: 同様の抗炎症作用と鎮痛作用がありますが、分子構造が異なります。

テノサルの独自性: テノサルは、チオフェン環が特徴であり、これは他の非ステロイド系抗炎症薬と比較して独特の化学的性質と潜在的に異なる薬物動態プロファイルを付与します。 サリチル酸のバイオアベイラビリティを高める能力は、さらなる研究開発のための有望な候補となっています .

類似化合物との比較

Acetylsalicylic Acid:

Ibuprofen: Another nonsteroidal anti-inflammatory drug with similar therapeutic effects but a different chemical structure.

Naproxen: Similar anti-inflammatory and analgesic properties but with a different molecular framework.

Uniqueness of Tenosal: this compound is unique due to its thiophene ring, which imparts distinct chemical properties and potentially different pharmacokinetic profiles compared to other nonsteroidal anti-inflammatory drugs. Its ability to provide higher bioavailability of salicylic acid makes it a promising candidate for further research and development .

特性

IUPAC Name |

2-(thiophene-2-carbonyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O4S/c13-11(14)8-4-1-2-5-9(8)16-12(15)10-6-3-7-17-10/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUTZUSPPNNLDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80241792 | |

| Record name | Tenosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95232-68-1 | |

| Record name | Tenosal [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095232681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tenosal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80241792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENOSAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEK88K197T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Bis[2-(dimethylamino)ethoxy]-9h-xanthen-9-one dihydrochloride](/img/structure/B1216747.png)